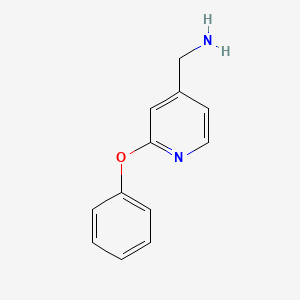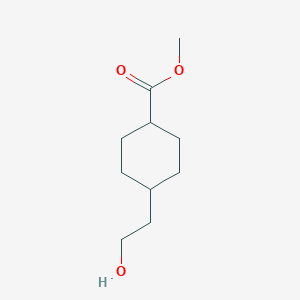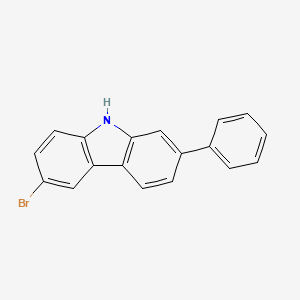
6-Bromo-2-phenyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-phenyl-9H-carbazole: is an aromatic heterocyclic compound that belongs to the carbazole family Carbazoles are known for their unique structural properties, which include a nitrogen atom integrated into a tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-phenyl-9H-carbazole typically involves the bromination of 2-phenyl-9H-carbazole. One common method is the use of N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at room temperature . This reaction selectively brominates the carbazole ring at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2-phenyl-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki coupling and Kumada polymerization.
Oxidation and Reduction Reactions: The carbazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with other groups.
Kumada Polymerization: This reaction uses Grignard reagents to achieve similar substitutions.
Major Products Formed: The major products formed from these reactions depend on the reagents used. For example, Suzuki coupling can produce various substituted carbazoles with different functional groups attached to the 6-position.
Aplicaciones Científicas De Investigación
Chemistry: 6-Bromo-2-phenyl-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .
Biology and Medicine: In biological research, carbazole derivatives have shown potential as therapeutic agents due to their ability to interact with various biological targets. They are being investigated for their anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent charge transport properties make it suitable for use in optoelectronic applications .
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-phenyl-9H-carbazole involves its interaction with specific molecular targets. In electronic applications, its ability to transport charge efficiently is due to the conjugated π-electron system in the carbazole ring . In biological systems, the compound can interact with enzymes and receptors, leading to various therapeutic effects .
Comparación Con Compuestos Similares
Uniqueness: 6-Bromo-2-phenyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and chemical properties. This makes it particularly useful in applications where precise control over molecular interactions is required.
Propiedades
Fórmula molecular |
C18H12BrN |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
6-bromo-2-phenyl-9H-carbazole |
InChI |
InChI=1S/C18H12BrN/c19-14-7-9-17-16(11-14)15-8-6-13(10-18(15)20-17)12-4-2-1-3-5-12/h1-11,20H |
Clave InChI |
QBSDVNGUVBKKSP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C=CC(=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


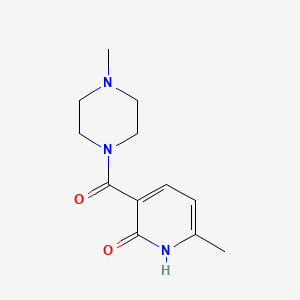
![Disodium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B12823183.png)
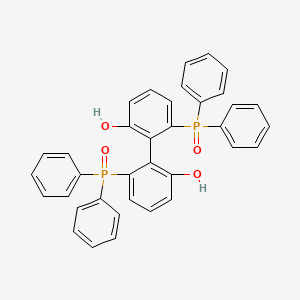
![1-Methyl-2-(2-methylcyclopropyl)-1H-benzo[d]imidazole](/img/structure/B12823191.png)
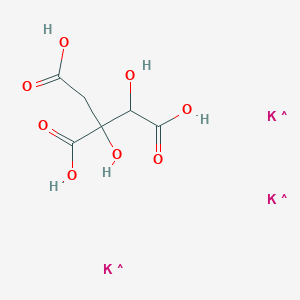

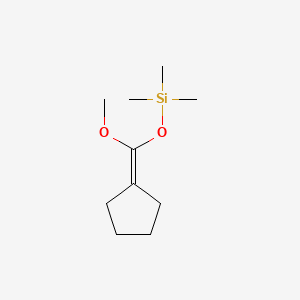
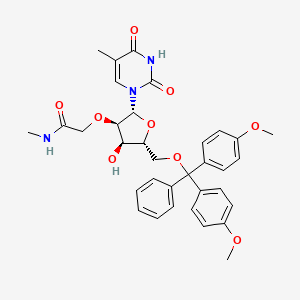

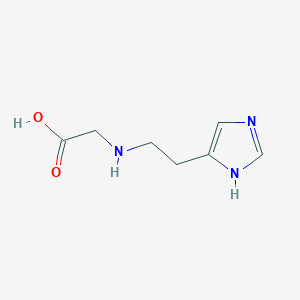
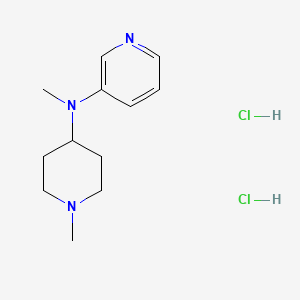
![4-Amino-1H-benzo[d]imidazol-5-ol](/img/structure/B12823254.png)
